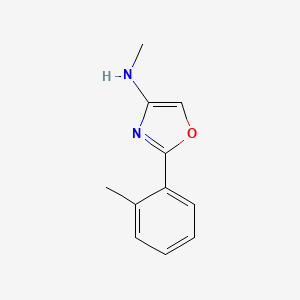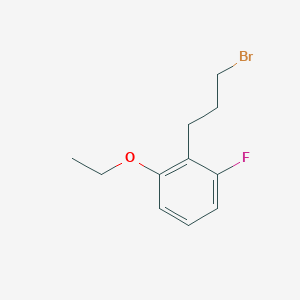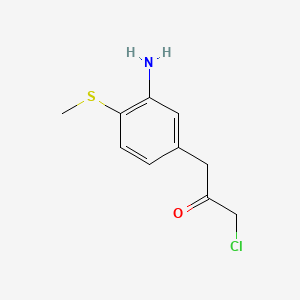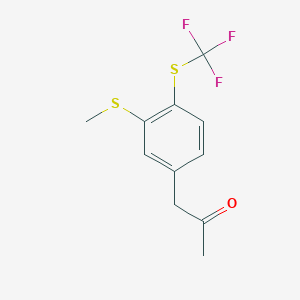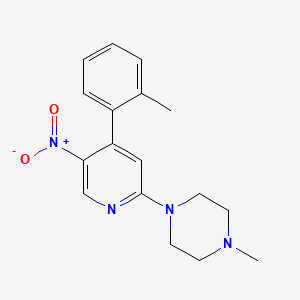
Netupitant ITS-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Netupitant is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis typically involves the formation of the core structure followed by functional group modifications . The process includes:
Formation of the Core Structure: The initial step involves the formation of the core pyridine structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of netupitant involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, suitable for mass production .
Análisis De Reacciones Químicas
Types of Reactions
Netupitant undergoes various chemical reactions, including:
Oxidation: Netupitant can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups present in netupitant.
Substitution: Substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various metabolites and modified forms of netupitant, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Netupitant ITS-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying NK1 receptor antagonists.
Biology: Investigated for its effects on neurokinin receptors in various biological systems.
Medicine: Primarily used in combination with palonosetron to prevent CINV in cancer patients.
Industry: Utilized in the pharmaceutical industry for the development of antiemetic drugs.
Mecanismo De Acción
Netupitant exerts its effects by selectively binding to and blocking the activity of the human substance P/NK1 receptors in the central nervous system. This inhibition prevents the binding of the endogenous tachykinin neuropeptide substance P, which is associated with the induction of vomiting . The molecular targets and pathways involved include the NK1 receptors and the inositol phosphate signal-transduction pathway .
Comparación Con Compuestos Similares
Netupitant is compared with other NK1 receptor antagonists, such as:
Aprepitant: Another NK1 receptor antagonist used for preventing CINV.
Fosaprepitant: A prodrug of aprepitant with similar applications.
Rolapitant: Another NK1 receptor antagonist with a longer duration of action but different pharmacokinetic properties.
Netupitant’s uniqueness lies in its combination with palonosetron, providing a dual mechanism of action that targets both NK1 and serotonin 3 (5-HT3) receptors, making it highly effective in preventing CINV .
Propiedades
Fórmula molecular |
C17H20N4O2 |
|---|---|
Peso molecular |
312.37 g/mol |
Nombre IUPAC |
1-methyl-4-[4-(2-methylphenyl)-5-nitropyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H20N4O2/c1-13-5-3-4-6-14(13)15-11-17(18-12-16(15)21(22)23)20-9-7-19(2)8-10-20/h3-6,11-12H,7-10H2,1-2H3 |
Clave InChI |
WNADRLNHGJPQEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=NC=C2[N+](=O)[O-])N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



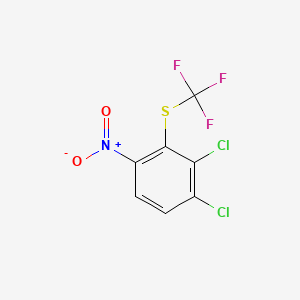
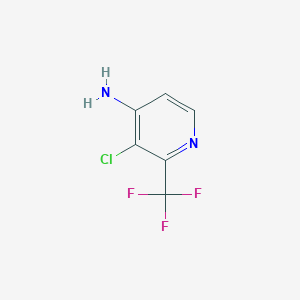
![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B14053261.png)

![[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053265.png)
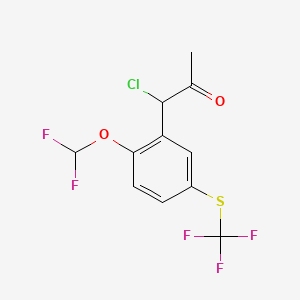
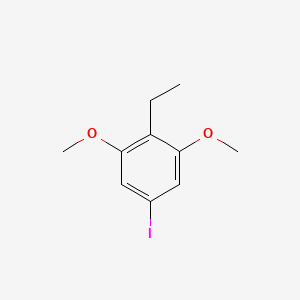
![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-](/img/structure/B14053279.png)
